Amidotrizoic acid anion

Description

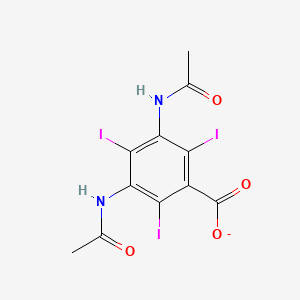

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.91 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Chemical Classification of the Amidotrizoic Acid Anion

IUPAC Designation and Systematic Naming Conventions for the Amidotrizoic Acid Anion

The systematic name for the this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 3,5-diacetamido-2,4,6-triiodobenzoate . radiopaedia.orgnih.gov This name is derived from its corresponding conjugate acid, 3,5-diacetamido-2,4,6-triiodobenzoic acid. nih.govebi.ac.uk

The nomenclature is constructed based on the following structural components:

Benzoate: This is the parent structure, indicating a carboxylate anion (–COO⁻) attached to a benzene (B151609) ring. It is formed by the deprotonation of the carboxylic acid group of benzoic acid.

3,5-diacetamido: This prefix indicates the presence of two acetamido groups (–NHCOCH₃) attached to the benzene ring at the 3rd and 5th carbon positions. nih.gov

2,4,6-triiodo: This prefix specifies that three iodine atoms are substituted on the benzene ring at the 2nd, 4th, and 6th carbon positions. nih.gov

The formation of the anion's name follows the standard IUPAC convention of replacing the "-oic acid" suffix of the parent carboxylic acid with "-oate" to denote the conjugate base. wiktionary.org

Synonyms and Historical Terminology in Academic Literature

In scientific and medical literature, the this compound is frequently referred to by several synonyms. The most common of these are Diatrizoate and Amidotrizoate . radiopaedia.orgwiktionary.orgwikipedia.org These names are often used interchangeably with the formal IUPAC designation.

Historically, various terms have been used, reflecting its development and use. Some of these synonyms found in academic and chemical databases include:

Amidotrezoate nih.gov

Urogranoic Acid nih.govcontaminantdb.ca

Urografin Acid ebi.ac.ukcontaminantdb.ca

Acidum amidotrizoicum ebi.ac.ukcontaminantdb.ca

The name "diatrizoate" is a contraction derived from the more complex IUPAC name, specifically referencing the di -acetamido and tri -iodo substitutions on the benzoate core. radiopaedia.org

Chemical Family and Structural Classifications of the this compound within Benzoic Acid Derivatives

The this compound is classified as a highly substituted derivative of benzoic acid. nih.govebi.ac.ukgoogle.com Its core chemical identity is defined by the benzoic acid structure, which consists of a benzene ring attached to a carboxyl group. ebi.ac.uk

Its specific classifications include:

Tri-iodinated Benzoic Acid Derivative: The most prominent feature of its structure is the presence of three iodine atoms covalently bonded to the aromatic ring. nih.govsolubilityofthings.com This heavy substitution pattern is fundamental to its chemical properties.

Acetylated Aminobenzoic Acid: The anion contains two acetamido (–NHCOCH₃) groups. ebi.ac.uk This places it in the family of acetamides and aminobenzoic acids. contaminantdb.caebi.ac.uk

Organoiodine Compound: Due to the carbon-iodine bonds, it is categorized as an organoiodine compound. ebi.ac.uk

The molecular architecture is a benzene ring with substitutions at five positions (2, 3, 4, 5, and 6), making it a pentasubstituted benzene derivative. The high degree of substitution, particularly with heavy iodine atoms, significantly influences the molecule's electron density and physical properties.

Synthetic Methodologies and Precursor Chemistry of Amidotrizoic Acid

Traditional Synthetic Routes to Amidotrizoic Acid

The conventional synthesis of amidotrizoic acid typically begins with benzoic acid and proceeds through nitration, reduction, iodination, and acetylation. quickcompany.insmolecule.comgoogle.com This sequence is designed to strategically add the necessary functional groups to the aromatic ring.

A common starting point in the traditional synthesis is 3,5-dinitrobenzoic acid, which is itself prepared by the nitration of benzoic acid using a mixture of sulfuric acid and fuming nitric acid. orgsyn.orgchemicalbook.com The two nitro groups are then reduced to form the crucial intermediate, 3,5-diaminobenzoic acid. quickcompany.ingoogle.com

Several reduction methods have been employed for this step:

Catalytic Hydrogenation: This is an environmentally cleaner approach where the reduction is carried out using hydrogen gas under pressure in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.comdissertationtopic.net The reaction is often performed in an aqueous solution of the sodium salt of 3,5-dinitrobenzoic acid. google.com This method can achieve high yields (over 95%) and purity (over 99%). google.comdissertationtopic.net

Metal/Acid Systems: Historically, reducing agents like stannous chloride or iron in acetic acid were used. smolecule.com A process using an iron-acetic acid system with a catalytic amount of trifluoroacetic acid at 80-85°C has been shown to produce 3,5-diaminobenzoic acid with a 95% yield and 97.8% purity. quickcompany.in

Other Reducing Agents: The use of ammonium (B1175870) sulfide (B99878) has also been reported, though it presents challenges related to handling and purification. google.com

Studies have also investigated the catalytic properties of bi- and trinuclear rhenium thio complexes in the liquid-phase hydrogenation of 3,5-dinitrobenzoic acid, noting that the reaction proceeds in two stages, with the final product being 3,5-diaminobenzoic acid. knutd.edu.ua

| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Purity | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ | Water (as sodium salt) | 3-4 MPa, 50-60°C | >95.1% | 99.3% | google.com |

| Catalytic Hydrogenation | Pd/C, H₂ | Water (as sodium salt) | 2 MPa, 70°C | 95.7% | 99% | dissertationtopic.net |

| Metal/Acid Reduction | Fe/Acetic Acid, Trifluoroacetic acid (cat.) | - | 80-85°C, 2-4 hours | 95.0% | 97.8% | quickcompany.in |

| Mechanochemical CTH | Pd/C, Ammonium formate (B1220265) | Solid State (Ball Milling) | - | Excellent | - | nih.gov |

Table 1. Comparative data on reduction methods for 3,5-Dinitrobenzoic Acid.

Once 3,5-diaminobenzoic acid is obtained, the next critical steps are the introduction of three iodine atoms onto the benzene (B151609) ring, followed by the acetylation of the two amino groups.

The iodination of 3,5-diaminobenzoic acid to form 3,5-diamino-2,4,6-triiodobenzoic acid is a challenging step. quickcompany.in The introduction of the third iodine atom can be difficult, potentially leading to di-iodinated impurities that are hard to remove. quickcompany.in A common iodinating agent is iodine monochloride (ICl) or its salts, such as sodium iododichloride (NaICl₂), typically in an acidic or aqueous medium. quickcompany.in One described process involves the slow addition of a NaICl₂ solution to an aqueous suspension of 3,5-diaminobenzoic acid at 50-55°C over 3 hours, with the reaction continuing for about 24 hours. quickcompany.in

The final step is the N-acetylation of the unstable 3,5-diamino-2,4,6-triiodobenzoic acid to yield the much more stable amidotrizoic acid. quickcompany.insmolecule.com This is typically achieved using an acetylating agent like acetic anhydride (B1165640), sometimes in the presence of acetic acid and a catalyst like trifluoroacetic acid. quickcompany.in The reaction can be completed in a few hours at temperatures between 50-90°C. quickcompany.in

Approaches Involving 3,5-Dinitrobenzoic Acid Reduction

Modern Advancements in Amidotrizoic Acid Synthesis

To overcome the challenges of traditional synthesis, particularly regarding purification and yield, modern techniques have been developed. These focus on improving process efficiency and product quality.

Solid-phase synthesis offers a significant advantage by anchoring the starting material to a solid support, allowing for easy separation of the product from reagents and byproducts at each step. A process has been patented for synthesizing amidotrizoic acid using a hydroxymethyl resin (specifically, methylol polystyrene resin). google.com

The key steps in this solid-phase method are:

Resin-bonding: 3,5-diaminobenzoic acid is attached to the hydroxymethyl resin via an esterification reaction, catalyzed by sodium hydroxide (B78521) in toluene (B28343) at around 100-105°C. google.com

Iodination: The resin-bound compound is then suspended in a solvent like DMF, and iodine monochloride is added in the presence of an acid binder (triethylamine) and a catalyst (potassium iodide) to produce the tri-iodinated product on the resin. google.com

Acylation: The iodinated intermediate, still on the resin, is acylated using acetic anhydride and triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. google.com

Desorption: Finally, the desired product, amidotrizoic acid, is cleaved from the resin using trifluoroacetic acid. The resin can then be recovered and reused. google.com

This method is designed to solve the problems of complex purification and difficult removal of residual impurities associated with traditional solution-phase synthesis. google.com

Catalysis plays a crucial role in optimizing the synthesis of amidotrizoic acid and its intermediates. As mentioned, catalysts are employed in the traditional route, such as trifluoroacetic acid in the reduction step or 4-dimethylaminopyridine (B28879) (DMAP) in acylation reactions. quickcompany.inpatsnap.com A patented method for preparing 3,5-diacetylamino-2,4,6-triiodobenzoyl chloride from 3,5-diamino-2,4,6-triiodobenzoic acid uses 4-dimethylaminopyridine as a catalyst in a one-pot acylation/amidation process. patsnap.com

Broader research into catalytic reactions highlights potential future advancements. For instance, copper-manganese (B8546573) spinel oxides have been shown to be efficient catalysts for the oxidative aminolysis of esters, and various organoboron compounds are being explored for direct catalytic dehydrative amidation, which could offer more atom-economic and environmentally friendly routes for forming amide bonds. google.com Reductive catalysis with palladium on alumina (B75360) (Pd/Al₂O₃) has also been studied for the deiodination of diatrizoate, a transformation relevant to its environmental fate. acs.org

Solid-Phase Loading Techniques for Purity and Yield Enhancement

Derivatization Strategies and Complex Formation of Amidotrizoic Acid Anion

The this compound can be chemically modified or used as a ligand in coordination complexes to enhance its properties for specific applications, primarily in advanced medical imaging.

One major strategy involves the conjugation of amidotrizoic acid to nanostructures. This approach aims to overcome the rapid clearance of small-molecule agents from the body.

Dendrimer-Entrapped Gold Nanoparticles (Au DENPs): Amidotrizoic acid (DTA) has been successfully conjugated to dendrimer-based nanodevices that encapsulate gold nanoparticles. researchgate.netrsc.org In one method, amine-terminated poly(amidoamine) (PAMAM) dendrimers are used as templates to synthesize AuNPs, and DTA is then attached to the dendrimer surface via a coupling reaction. rsc.org This creates a single nanoparticle containing two different radiodense elements (gold and iodine), significantly enhancing the X-ray attenuation effect compared to agents containing only gold or iodine. rsc.orgrsc.org These nanocomplexes have shown good stability and potential for targeted CT imaging. researchgate.netsci-hub.box

LAPONITE® Nanodisks: Amidotrizoic acid has also been conjugated to LAPONITE®, a type of synthetic clay that forms nanodisks. rsc.org This modification aims to improve biocompatibility and imaging performance for applications in CT imaging. smolecule.com

The this compound, with its carboxylate and amide oxygen atoms, can also participate in complex formation. It forms salts with various cations, and its solid-state structures, often as hydrates, have been studied. For instance, the disodium (B8443419) salt crystallizes as a channel hydrate (B1144303) structure where water molecules coordinate to the sodium cations, which in turn interact with the diatrizoate anions. researchgate.netresearchgate.net

| Derivative/Complex | Components | Key Feature/Purpose | Reference |

| Au DENP-DTA Nanocomplex | Gold Nanoparticle, PAMAM Dendrimer, Diatrizoic Acid | Combines two radiodense elements (Au & I) for enhanced CT imaging contrast. | researchgate.net, rsc.org |

| DTA-modified LAPONITE® | LAPONITE® Nanodisk, Diatrizoic Acid | Nanoparticle platform to improve in vivo imaging performance. | rsc.org |

| Sodium Diatrizoate Hydrate | Diatrizoate Anion, Sodium Cation(s), Water | Crystalline solid form where the anion is part of a complex hydrated salt structure. | researchgate.net |

Table 2. Examples of Derivatization and Complex Formation of this compound.

Synthesis of Lanthanoid Complexes with Diatrizoic Acid (this compound)

Research has demonstrated a straightforward and effective method for the synthesis of lanthanoid (Ln) complexes using diatrizoic acid (DTAH) and lanthanoid oxides (Ln₂O₃). jcu.edu.aupublish.csiro.auresearchgate.net This process can be carried out at room temperature, yielding crystalline products. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.uagrafiati.com

A general synthetic pathway involves the direct reaction of the respective lanthanoid oxide with diatrizoic acid in an aqueous medium. jcu.edu.aupublish.csiro.auresearchgate.net The reaction yields complexes with the general formula [Ln(H₂O)₈][DTA]₃, where DTA represents the diatrizoate anion. jcu.edu.aupublish.csiro.auresearchgate.net The yields vary depending on the specific lanthanoid, with good yields observed for lighter lanthanoids and moderate yields for heavier ones. jcu.edu.aupublish.csiro.auresearchgate.netgrafiati.com

A key structural feature of these complexes is that the diatrizoate anion does not directly coordinate with the lanthanoid metal ion. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.uagrafiati.com Instead, the metal center is coordinated exclusively by solvent molecules. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.ua When these complexes are recrystallized from water, the metal ion is typically coordinated by eight water molecules. jcu.edu.auresearchgate.net If recrystallization is performed using dimethyl sulfoxide (B87167) (DMSO), the resulting complexes adopt the formulation [Ln(DMSO)₄(H₂O)₄][DTA]₃. jcu.edu.aupublish.csiro.auresearchgate.netdntb.gov.ua X-ray crystallography has been instrumental in confirming these structures. jcu.edu.aupublish.csiro.auresearchgate.net

| Lanthanoid (Ln) | Precursors | Solvent for Recrystallization | Complex Formulation | Reference |

| Lanthanum (La) | La₂O₃, Diatrizoic Acid | DMSO | [La(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |

| Neodymium (Nd) | Nd₂O₃, Diatrizoic Acid | DMSO | [Nd(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |

| Samarium (Sm) | Sm₂O₃, Diatrizoic Acid | DMSO | [Sm(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |

| Europium (Eu) | Eu₂O₃, Diatrizoic Acid | DMSO | [Eu(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |

| Dysprosium (Dy) | Dy₂O₃, Diatrizoic Acid | DMSO | [Dy(DMSO)₄(H₂O)₄][DTA]₃ | jcu.edu.auresearchgate.net |

| Dysprosium (Dy) | Dy₂O₃, Diatrizoic Acid | Water | [Dy(H₂O)₈][DTA]₃·7H₂O | jcu.edu.aupublish.csiro.auresearchgate.net |

Formation of Organic Salts and Their Synthetic Implications (e.g., Meglumine (B1676163), Sodium Salts)

The this compound is commonly prepared and utilized as an organic salt, most notably with meglumine and sodium cations. The formation of these salts enhances properties such as solubility in aqueous solutions.

The synthesis of these salts is predicated on the initial synthesis of diatrizoic acid itself. The common industrial production route for diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) begins with a benzoic acid derivative. wikipedia.orgsmolecule.com One pathway starts with the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid. wikipedia.org This diamino intermediate is then subjected to an iodination reaction, introducing three iodine atoms onto the benzene ring at the 2, 4, and 6 positions to form 3,5-diamino-2,4,6-triiodobenzoic acid. wikipedia.orgpatsnap.com The final step in forming the acid is the acylation of the two amino groups using a reagent like acetic anhydride. wikipedia.orgsmolecule.com

Synthesis of Meglumine Diatrizoate: Meglumine diatrizoate is formed through an acid-base reaction between diatrizoic acid and meglumine (N-methylglucamine), an amino sugar derived from sorbitol. smolecule.comgoogle.com The synthesis involves the neutralization of the carboxylic acid group of diatrizoic acid with the amine functionality of meglumine. smolecule.com This reaction is typically carried out in a 1:1 molar ratio to ensure complete salt formation. smolecule.com The reaction often utilizes an aqueous ethanol (B145695) solvent system to facilitate the dissolution of reactants and crystallization of the product. smolecule.com

Synthesis of Sodium Diatrizoate: Sodium diatrizoate is the sodium salt of diatrizoic acid. chemicalbook.combiosynth.com Its synthesis involves the reaction of diatrizoic acid with a suitable sodium base, such as sodium hydroxide. This neutralization reaction results in the formation of the sodium salt, which is highly soluble in water. smolecule.com

The synthetic implications of forming these salts are significant. By converting the sparingly soluble diatrizoic acid into its meglumine or sodium salt, its utility is greatly expanded, particularly in applications requiring high aqueous solubility. The choice of the cation (meglumine or sodium) can influence the physicochemical properties of the final formulation.

| Salt Name | Precursors | Key Reaction Type | Synthetic Importance | Reference |

| Meglumine Diatrizoate | Diatrizoic Acid, Meglumine | Acid-Base Neutralization | Formation of a highly water-soluble salt. | smolecule.com |

| Sodium Diatrizoate | Diatrizoic Acid, Sodium Hydroxide | Acid-Base Neutralization | Formation of a highly water-soluble salt. | smolecule.comchemicalbook.com |

Advanced Structural Characterization and Solid State Chemistry of Amidotrizoic Acid Anion Systems

Crystallographic Analysis of Amidotrizoic Acid and Its Salts

Crystallographic methods are indispensable tools for elucidating the three-dimensional arrangement of atoms and molecules within a crystal lattice. researchgate.netfzu.cz For amidotrizoic acid and its salts, these techniques reveal critical information about conformation, packing, and the hydrogen-bonding networks that define their solid-state structures. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise molecular structure and packing in the crystalline state. fzu.czuhu-ciqso.es Studies on various crystalline forms of diatrizoic acid (DTA), including two hydrated, three anhydrous, and nine solvated forms, have been conducted using this technique. researchgate.net These analyses provide detailed information on bond lengths, angles, and the conformation of the amidotrizoic acid anion and its associated cations. uhu-ciqso.es

For instance, the crystal structure of meglumine (B1676163) diatrizoate, determined from synchrotron X-ray powder diffraction data and optimized with density functional theory, reveals a monoclinic space group P21. osti.govcambridge.org The structure consists of alternating double layers of cations and anions, intricately linked by a three-dimensional network of hydrogen bonds. osti.gov The disodium (B8443419) salt of diatrizoic acid crystallizes in a tetragonal channel hydrate (B1144303) structure. researchgate.netresearchgate.net

Data from SC-XRD studies, such as unit cell dimensions and space groups, are crucial for understanding the fundamental building blocks of these crystalline materials.

Table 1: Crystallographic Data for Selected Amidotrizoic Acid Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| Meglumine Diatrizoate | (C₇H₁₈NO₅)(C₁₁H₈I₃N₂O₄) | Monoclinic | P2₁ | 10.74697 | 6.49364 | 18.52774 | 90.2263 | 1292.985 | 2 |

| Diatrizoic Acid Dihydrate | C₁₁H₉I₃N₂O₄ · 2H₂O | - | - | - | - | - | - | - | - |

Note: Detailed crystallographic data for the dihydrate and tetrahydrate forms are extensive and can be found in specialized crystallographic databases. The table above provides an illustrative example.

Powder X-ray Diffraction (PXRD) for Polymorphic and Hydrate Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing bulk crystalline materials, enabling the identification of different polymorphic forms and the study of hydration and dehydration processes. researchgate.netresearchgate.netrigaku.com By comparing the diffraction pattern of a sample to standard patterns, one can identify the specific crystalline phase or phases present. rigaku.com

In the context of amidotrizoic acid systems, PXRD is essential for monitoring phase transformations that can be induced by changes in temperature and humidity. researchgate.netrigaku.com For example, variable-temperature PXRD has been used to characterize the sequential and reversible polymorphic transformations of anhydrous diatrizoic acid. researchgate.net These studies reveal that while some transitions involve significant structural rearrangements, others are more subtle, manifesting as slight shifts in diffraction peak positions. researchgate.net

The monosodium salt of diatrizoic acid exhibits a particularly complex solid-state landscape, with five identified hydrates. researchgate.netnih.gov PXRD is instrumental in distinguishing between these hydrated forms and in studying their interconversion and potential for amorphization upon water release. researchgate.net

Neutron Diffraction for Hydrogen Bonding Elucidation

While X-ray diffraction provides excellent information on the location of heavier atoms, neutron diffraction is a powerful complementary technique for accurately determining the positions of hydrogen atoms. researchgate.netresearchgate.net This is due to the different scattering mechanisms; X-rays interact with electron clouds, while neutrons interact with atomic nuclei. researchgate.netnih.gov

Single-crystal neutron diffraction studies have been performed on diatrizoic acid dihydrate and monosodium diatrizoate tetrahydrate. researchgate.net These investigations provide precise data on the hydrogen bonding networks within these structures. researchgate.netresearchgate.net Understanding the geometry of hydrogen bonds is critical, as they play a pivotal role in the stabilization of the crystal lattice. academie-sciences.fracademie-sciences.fr Strong hydrogen bonds, with O···O distances typically in the range of 2.4–2.55 Å, are of particular interest. academie-sciences.fracademie-sciences.fr Neutron diffraction can reveal whether these bonds are symmetric or asymmetric and provide details on proton disorder. academie-sciences.fr

Hydrate and Solvate Formation Mechanisms

The propensity of amidotrizoic acid and its salts to form hydrates and solvates is a significant aspect of their solid-state chemistry. researchgate.netacs.org The incorporation of water or solvent molecules into the crystal lattice can have a profound impact on the stability, solubility, and other physical properties of the material.

Investigation of Stoichiometric and Non-Stoichiometric Hydrates

Hydrates can be broadly classified as stoichiometric or non-stoichiometric. acs.orgnih.gov Stoichiometric hydrates contain a fixed, integer or simple fractional, number of water molecules per host molecule in the crystal lattice. nih.gov Their dehydration often leads to a distinct phase change, which can be crystalline or amorphous. nih.govrsc.org

In contrast, non-stoichiometric hydrates can have a variable water content within a certain range of relative humidity (RH) without a significant change in the crystal structure. nih.govacs.org The dehydration of a non-stoichiometric hydrate may result in an isomorphic dehydrate, which retains the main structural features of the parent hydrate. nih.gov

The monosodium salt of diatrizoic acid is a notable example, exhibiting both stoichiometric and non-stoichiometric behavior. researchgate.netnih.govacs.org It forms at least five different hydrates with water content ranging from 0.3 to 8 molar equivalents. researchgate.netnih.gov For example, one of its hydrates is a stoichiometric tetrahydrate, the loss of water from which leads to an amorphous phase. researchgate.net Another dihydrate form displays non-stoichiometric dehydration behavior at relative humidities below 40% at 25°C, resulting in an isomorphic dehydrated structure. researchgate.net

Table 2: Hydration Behavior of Selected Amidotrizoic Acid Sodium Salt Hydrates

| Hydrate Form | Type | Dehydration Behavior |

|---|---|---|

| Dihydrate (HyA) | Non-stoichiometric | Reversible dehydration to an isomorphic structure at RH < 40% |

| Tetrahydrate (HyB) | Stoichiometric | Collapses to an amorphous phase upon dehydration |

Role of Hydrogen Bonding in Solid-State Stability and Interconversion

Hydrogen bonding is a primary driving force in the formation and stabilization of the various solid-state forms of the this compound and its salts. osti.govnih.govrsc.org The water molecules in hydrates and solvent molecules in solvates participate in extensive hydrogen-bonding networks, often coordinating to the cation and interacting with the anion. researchgate.netnih.gov

In the crystal structure of meglumine diatrizoate, hydrogen bonds link the cations and anions into a robust three-dimensional framework. osti.gov Each amide nitrogen atom of the amidotrizoate anion participates in strong N–H···O intermolecular hydrogen bonds. osti.govresearchgate.net The water molecules in the dihydrate of diatrizoic acid are encapsulated between pairs of host molecules, a motif that calculations have shown to be exceptionally stable. researchgate.netrsc.org

The stability of these different solid forms and the pathways of their interconversion are intimately linked to the energetics of the hydrogen bonds. frontiersin.org For instance, the dehydration of a hydrate involves the breaking of hydrogen bonds between the water molecules and the host molecules. The relative strength of these interactions compared to the intermolecular interactions within the host structure itself determines whether the crystal lattice collapses or transforms into a different stable or metastable form. researchgate.net The study of these hydrogen-bonding patterns is therefore crucial for understanding and controlling the solid-state behavior of amidotrizoic acid systems.

Crystallization from Mixed Solvent Systems (e.g., DMSO/Water)

The crystallization of amidotrizoic acid and its salts is highly sensitive to the solvent environment, often employing mixed solvent systems to achieve desired solid-state forms. The use of a mixed solvent system, which typically consists of a "soluble solvent" where the compound dissolves readily and an "insoluble solvent" to induce precipitation, is a strategic approach when a single solvent does not provide optimal crystallization conditions. A common pairing for this compound systems is a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

Studies on diatrizoic acid (DTA) crystallized from DMSO have revealed a series of solvates with varying DTA-to-DMSO ratios, such as 4:1, 2:1, and 1:1. rsc.orgresearchgate.netacs.orgsemanticscholar.org Analysis of these crystal structures shows a fascinating progression: as the proportion of DMSO decreases, there is a corresponding increase in the self-association between the DTA molecules themselves. rsc.orgacs.orgsemanticscholar.org In all these solvated forms, the strongest interaction is consistently the hydrogen bond between the carboxylic acid group of DTA and a DMSO molecule. acs.orgsemanticscholar.org This suggests a plausible crystallization pathway where weaker interactions may guide the initial intermolecular associations, while the more strongly interacting functional groups remain solvated until the later stages of crystal growth. acs.org

The deliberate use of mixed solvent systems, therefore, provides a powerful tool to navigate the complex solid-state landscape of the this compound, enabling the isolation of various hydrates, solvates, and polymorphs by carefully controlling the molecular self-assembly process.

Intermolecular Interactions and Crystal Packing

The solid-state structures of this compound systems are dictated by a complex interplay of non-covalent interactions, which results in diverse and intricate crystal packing arrangements. Diatrizoic acid is known to crystallize in numerous forms, including hydrates, solvates, and anhydrous polymorphs. researchgate.netrsc.org While the fundamental types of intermolecular interactions are generally similar across these forms, their specific arrangement and hierarchy lead to considerably different crystal lattices. researchgate.netresearchgate.net Key among these forces are cation-anion interactions, extensive hydrogen bonding networks, and, in some cases, halogen bonding involving the iodine substituents.

Cation-Anion Interactions in Amidotrizoic Acid Salt Structures

The nature of the interaction between the this compound and the counter-ion is a critical determinant of the final crystal structure. These interactions can be direct or solvent-mediated.

A clear example of direct interaction is found in the crystal structure of meglumine diatrizoate. osti.govcambridge.orgresearchgate.net Here, the ammonium (B1175870) group of the meglumine cation acts as a hydrogen bond donor, forming a strong N–H∙∙∙O bond directly with the carboxylate group of the this compound. osti.govcambridge.orgresearchgate.net This direct linkage is a primary organizing force in the crystal lattice.

In contrast, many other salt forms exhibit solvent-separated or solvent-coordinated ion pairs. In various sodium diatrizoate hydrates and mixed solvates, the sodium cation is coordinated by water and/or DMSO molecules. researchgate.netnih.govresearchgate.net These solvent molecules effectively form a coordination sphere around the cation, which then interacts with the this compound primarily through hydrogen bonds. A unique coordination motif has been observed in a disodium diatrizoate hydrate, where a single water molecule bridges three individual sodium cations. researchgate.netresearchgate.net Similarly, in lanthanide-diatrizoate complexes crystallized from DMSO/water, the metal centers are exclusively coordinated by solvent molecules, with no direct contact between the lanthanide cation and the anion. dntb.gov.uaresearchgate.netresearchgate.netgrafiati.comgrafiati.com This demonstrates that the cation-anion interaction can be significantly modulated by the presence and type of solvent, leading to vastly different supramolecular assemblies.

Table 1: Cation-Anion Interaction Modes in Amidotrizoic Acid Salt Structures

| Compound | Cation | Interaction Type | Description | Citations |

| Meglumine Diatrizoate | Meglumine (C₇H₁₈NO₅)⁺ | Direct | Strong N–H∙∙∙O hydrogen bond between the cation's ammonium group and the anion's carboxylate group. | osti.gov, cambridge.org, researchgate.net |

| Sodium Diatrizoate Solvates | Na⁺ | Solvent-Mediated | Sodium cation is coordinated by water and/or DMSO molecules, which in turn form hydrogen bonds with the anion. | researchgate.net, nih.gov, researchgate.net |

| Lanthanide Diatrizoate Complexes | Ln³⁺ (e.g., Dy³⁺) | Solvent-Separated | Lanthanide cation is fully coordinated by solvent molecules (H₂O, DMSO), with no direct interaction with the diatrizoate anion. | dntb.gov.ua, researchgate.net, researchgate.net |

Analysis of Hydrogen Bonding Networks within Crystal Lattices

In the crystal structure of meglumine diatrizoate, hydrogen bonds create a comprehensive three-dimensional framework that links all components. osti.govcambridge.orgresearchgate.net Key interactions include:

Cation-Anion: The ammonium group of the meglumine cation donates hydrogen bonds to the carboxylate group of the anion. cambridge.orgcambridge.org

Anion-Anion: The amide N-H groups of the this compound form strong N–H∙∙∙O hydrogen bonds with both the carbonyl and carboxylate oxygen atoms of neighboring anions. osti.govcambridge.orgresearchgate.net

Cation-Cation: The numerous hydroxyl groups on the meglumine cation engage in a variety of O–H∙∙∙O hydrogen bonds with other cations. cambridge.org

This intricate network results in a highly stable, layered structure. osti.govcambridge.orgresearchgate.net

In solvated and hydrated forms, such as those of sodium diatrizoate, the solvent molecules are integral to the hydrogen-bonding scheme. nih.gov Water and DMSO molecules act as both hydrogen bond donors and acceptors, bridging cations and anions and stabilizing the crystal forms. researchgate.netnih.gov For example, in diatrizoic acid dihydrate, water molecules are encapsulated between pairs of host DTA molecules, forming an exceptionally stable motif through strong hydrogen bonds. rsc.orgresearchgate.net The presence and arrangement of these solvent-mediated hydrogen bonds are crucial for the stability of these specific solid-state forms.

Halogen Bonding Interactions Involving Iodine Substituents

While hydrogen bonding is the primary organizing force, halogen bonding provides a secondary, yet significant, contribution to the crystal packing in certain this compound systems. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site, such as an oxygen atom.

In the crystal structure of certain diatrizoic acid derivatives, intermolecular I∙∙∙O interactions have been observed. researchgate.net These interactions, with distances measured around 3.14 Å, can link molecules into infinite chains along a crystallographic axis. researchgate.net In a DMSO disolvate of diatrizoic acid, a short I∙∙∙O interaction is noted between an iodine atom (I2) and the oxygen of a DMSO molecule (O1S) at a distance of 2.901 Å. rsc.org

Interestingly, analysis shows that while an extended hydrogen-bonding network is a feature of all diatrizoic acid crystal forms, halogen bonding is notably absent in the hydrated crystal forms. researchgate.netresearchgate.net This is attributed to the formation of a highly stable, enclosed hydrogen-bonding network involving the water molecules, which appears to take precedence over the formation of potential halogen bonds. researchgate.net The presence or absence of these weaker, yet directionally specific, halogen bonds can influence the subtle variations in crystal packing between different polymorphs and solvates.

Advanced Analytical Methodologies for Detection and Quantification of Amidotrizoic Acid Anion and Its Transformation Products

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique used to separate complex mixtures into their individual components. wikipedia.org This separation is essential before accurate quantification and identification can occur.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of amidotrizoic acid. wikipedia.org In this method, a liquid solvent containing the sample (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separating them. wikipedia.org

For the analysis of amidotrizoic acid, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com This involves a non-polar stationary phase and a polar mobile phase. wikipedia.org A typical mobile phase for analyzing diatrizoate (the salt form of amidotrizoic acid) consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.comsielc.com

UV detection is a common method used in conjunction with HPLC. nih.gov As the separated components elute from the column, they pass through a UV detector. The amidotrizoic acid anion absorbs UV light at a specific wavelength, and the amount of light absorbed is proportional to its concentration. For instance, a developed RP-HPLC method utilized UV detection at 238 nm for the determination of diatrizoate. researchgate.net This method demonstrated good linearity over a concentration range of 2-100 µg/mL. researchgate.net Another HPLC method for analyzing amidotrizoic acid and its decomposition products used UV detection at 258 nm. ptfarm.pl The detection limits for amidotrizoic acid with UV detection have been reported to be as low as 0.05 µg. ptfarm.pl

The following table summarizes typical conditions for HPLC-UV analysis of amidotrizoic acid:

| Parameter | Value | Reference |

| Column | C18, ODS | researchgate.netmdpi.com |

| Mobile Phase | Methanol:water (25:75 v/v), pH 3 | researchgate.net |

| Acetonitrile, water, phosphoric/formic acid | sielc.comsielc.com | |

| Detection | UV at 238 nm or 258 nm | researchgate.netptfarm.pl |

| Linearity Range | 2-100 µg/mL | researchgate.net |

| Detection Limit | 0.05 µg | ptfarm.pl |

Ion Chromatography (IC) for Ionic Species

Ion Chromatography (IC) is a specialized form of chromatography designed for the separation and analysis of ionic species. metrohm.com It is particularly well-suited for analyzing the this compound due to its ionic character. chromatographyonline.com The technique utilizes ion-exchange principles to separate ions based on their affinity for an ion-exchange resin in the column. metrohm.com

IC has been successfully used to separate various iodinated X-ray contrast agents, including amidotrizoic acid, from water samples. nih.gov The separation of ionic, iodine-containing degradation products of amidotrizoic acid has been achieved using a Metrosep A Supp 3 column under isocratic elution. metrohm.com However, in some studies, while degradation products like iodate (B108269) were readily detected, the intact this compound itself did not produce a quantifiable peak using IC under the selected conditions, despite its ionic nature. chromatographyonline.comwiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.com In the context of amidotrizoic acid, GC-MS is primarily employed for the analysis of its degradation products, as the parent compound is not sufficiently volatile for direct GC analysis. wikipedia.org

The process involves separating the volatile degradation products in a gas chromatograph and then introducing them into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. wikipedia.org This allows for the unequivocal identification of chemical warfare agent residues and their degradation products in environmental samples at very low concentrations. nih.gov While direct GC-MS analysis of amidotrizoic acid is not common, the technique is invaluable for characterizing the smaller molecules that result from its breakdown in the environment. nih.govresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a highly sensitive and specific method used for the identification and quantification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Transformation Products

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone technique for the identification and quantification of amidotrizoic acid and its transformation products. wikipedia.org This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. wikipedia.org

LC-MS/MS is instrumental in identifying previously unknown degradation products. nih.gov For example, seven transformation products of diatrizoate were identified using LC-LTQ-Orbitrap-MS. acs.org These products differed from the parent compound in the number of iodine and acetyl groups. acs.org The high sensitivity of LC-MS/MS allows for the detection of these transformation products at very low concentrations. For instance, a method was developed to quantify transformation products without authentic reference standards by using a combination of LC-ESI-MS/MS and LC-ICP-MS. acs.org This approach allowed for the quantification of transformation products with limits of quantification as low as 0.06 µg/L. acs.org

The transformation of diatrizoate has been studied using LC-MS, revealing a predominant decrease in the parent compound with a scarce presence of intermediates containing organic iodine. researchgate.net This suggests that deiodination is a key transformation pathway. researchgate.net

The following table highlights some of the transformation products of diatrizoate identified by LC-MS techniques:

| Transformation Product Type | Analytical Technique | Reference |

| Deiodinated and deacetylated products | LC-LTQ-Orbitrap-MS | acs.org |

| Partially deiodinated metabolites | HPLC, FAB-MS | nih.gov |

| Oxidative cleavage and cyclization products | Not specified | mdpi.com |

| Products with m/z 486A, 504A, 504B, 628, 630A, 630B | Not specified | researchgate.net |

| Novel products with m/z 486B, 550, 555, 565, 578 | Not specified | researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Iodine Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can detect metals and some non-metals at very low concentrations. researchgate.net When coupled with a separation technique like ion chromatography (IC) or high-performance liquid chromatography (HPLC), it becomes a powerful tool for speciation analysis, which is the determination of the different chemical forms of an element. chromatographyonline.com

For amidotrizoic acid, IC-ICP-MS is particularly valuable for tracking the fate of iodine. chromatographyonline.com This method can differentiate between the intact iodinated contrast agent, inorganic iodine species like iodide and iodate, and various iodine-containing degradation products. chromatographyonline.comwiley.com For example, studies have used IC-ICP-MS to monitor the ozonation of amidotrizoic acid. chromatographyonline.com It was found that after 210 minutes of ozonation, 95% of the total iodine was converted to iodate. metrohm.comwiley.com

The coupling of HPLC with ICP-MS (HPLC-ICP-MS) has also been used for iodine speciation analysis in various samples. rsc.org This combination allows for the separation of different iodine species by HPLC followed by their highly sensitive detection by ICP-MS. rsc.org This approach has been successfully used to determine iodide, iodate, and several organo-iodine species. researchgate.net Detection limits for iodide and iodate using HPLC-ICP-MS have been reported to be as low as 0.20 µg L⁻¹ and 0.05 µg L⁻¹, respectively. rsc.org

The following table presents typical findings from ICP-MS based studies on amidotrizoic acid:

| Analytical Technique | Key Finding | Reference |

| IC-ICP-MS | 95% of iodine from amidotrizoic acid converted to iodate after 210 min of ozonation. | metrohm.comwiley.com |

| IC-ICP-MS | Allows differentiation between free and bonded iodine ions. | chromatographyonline.comwiley.com |

| HPLC-ICP-MS | Achieved detection limits of 0.05 µg L⁻¹ for iodate and 0.20 µg L⁻¹ for iodide. | rsc.org |

| IC-ICP-MS | Used to determine six iodinated X-ray contrast agents, iodide, and iodate in water. | nih.gov |

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for metabolomic profiling, offering the high mass accuracy and resolution necessary to identify and quantify a wide array of metabolites and their transformation products in complex biological and environmental samples. researchgate.netmdpi.comanimbiosci.org Techniques such as Orbitrap and time-of-flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC), provide the sensitivity and specificity required for comprehensive metabolomic analysis. mdpi.comnih.gov

In the context of the this compound, HRMS enables the untargeted screening and identification of its metabolites and transformation products. uni-tuebingen.deufz.de This is particularly important for elucidating the pathways of its degradation and metabolism. The high resolving power of instruments like the Orbitrap allows for the differentiation of isobaric compounds, which have the same nominal mass but different elemental compositions. mdpi.comnih.gov

Table 1: Application of HRMS in Metabolomic Studies

| Analytical Platform | Application | Key Findings | Reference |

|---|---|---|---|

| LC-HRMS/MS | Non-targeted screening of groundwater | Identification of numerous transformation products of pharmaceuticals, including those related to iodinated contrast media. | researchgate.net |

| HILIC-HRMS | Analysis of ionic liquids and their transformation products in water samples. | Suspect screening identified numerous transformation products. | ufz.de |

| GC-HR-OMS | Metabolic profiling of coffee | Identified and annotated 163 non-volatile and 93 volatile compounds, demonstrating the power of HRMS in complex matrix analysis. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the structural characterization and quantitative analysis of the this compound and its derivatives in research settings.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. phcogj.com The FTIR spectrum of amidotrizoic acid reveals characteristic absorption bands corresponding to its various functional groups. nih.gov For instance, the presence of amide and carboxylic acid functionalities can be confirmed by their respective vibrational frequencies. ikm.org.my

Table 2: Characteristic FTIR Absorption Bands for Amidotrizoic Acid

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amide) | ~3267 | Stretching vibration |

| C=O (Amide) | ~1667 | Stretching vibration (Amide I) |

| N-H (Amide) | ~1521 | Bending vibration (Amide II) |

| C=O (Carboxylic Acid) | ~1744 | Stretching vibration |

| C=C (Aromatic) | ~1234 | Stretching vibration |

Data derived from general knowledge of functional group frequencies and related compound studies. ikm.org.my

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR: Proton NMR spectra of the this compound would show distinct signals for the aromatic protons and the protons of the acetamido groups. hmdb.caresearchgate.netresearchgate.netlibretexts.org The chemical shifts and coupling patterns of these protons provide insights into their chemical environment. flvc.org

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify the different carbon atoms in the molecule. hmdb.calibretexts.orgpressbooks.pubresearchgate.net The spectrum of the this compound would display signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as for the carbons of the tri-iodinated benzene (B151609) ring. organicchemistrydata.org

2D NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is employed to determine the spatial proximity of protons within a molecule. researchgate.netresearchgate.netlibretexts.orguzh.ch This technique can be used to confirm the stereochemistry and conformation of the this compound and its interaction with other molecules. nih.gov

Table 3: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.5 | Dependent on substitution pattern and solvent. |

| ¹H (Amide CH₃) | 2.0 - 2.5 | Typical range for acetamido protons. |

| ¹³C (Carbonyl) | 160 - 180 | Includes both amide and carboxyl carbons. |

| ¹³C (Aromatic) | 90 - 150 | Iodination significantly affects shifts. |

These are general predicted ranges and can vary based on experimental conditions. libretexts.orgorganicchemistrydata.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and straightforward technique used to monitor the degradation of compounds and to study binding interactions. uu.nlthermofisher.comresearchgate.net

Degradation Monitoring: The degradation of the this compound, for example through photocatalysis, can be monitored by observing the changes in its UV-Vis absorption spectrum over time. mdpi.com A decrease in the absorbance at the characteristic λmax of the parent compound indicates its degradation.

Anion Binding Studies: UV-Vis titration is a common method to study the binding of anions to receptor molecules. ikm.org.myresearchgate.netrsc.orgwu.ac.thbeilstein-journals.org While not directly a receptor, changes in the UV-Vis spectrum of the this compound upon interaction with other species can provide information about binding events.

Table 4: UV-Vis Spectroscopy Applications

| Application | Methodology | Observation | Reference |

|---|---|---|---|

| Degradation Monitoring | Time-course UV-Vis spectral analysis | Decrease in absorbance at λmax indicates compound degradation. | mdpi.comanl.gov |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NOESY)

Method Development and Validation for Environmental and Biochemical Matrices

The accurate detection and quantification of the this compound and its transformation products in complex environmental and biochemical matrices require robust method development and validation.

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. researchgate.netresearchgate.netuark.edunih.gov

Environmental Matrices: For water samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of the this compound and its transformation products. aquaenergyexpo.comrsc.orgresearchgate.net The choice of sorbent material and elution solvents is optimized to achieve high recovery rates. Other techniques like liquid-liquid extraction may also be employed. researchgate.net

Biochemical Matrices: In biochemical matrices such as plasma or urine, protein precipitation is often the first step to remove proteins that can interfere with the analysis. researchgate.net This is typically followed by SPE or liquid-liquid extraction to further purify the sample. The optimization of these protocols is essential to minimize matrix effects and ensure accurate quantification. researchgate.net

Table 5: Common Sample Preparation Techniques

| Matrix | Technique | Purpose | Key Optimization Parameters |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Concentration and cleanup | Sorbent type, pH, elution solvent |

| Biological Fluids | Protein Precipitation followed by SPE | Removal of proteins, concentration | Precipitating agent, SPE conditions |

This table provides a general overview of common techniques.

Matrix Effects and Interference Studies in Complex Samples

The analysis of this compound in complex samples such as wastewater, surface water, and sludge is often complicated by matrix effects and interferences from co-existing substances. rsc.orgunesp.br Matrix effects, which can manifest as signal suppression or enhancement, arise from the influence of other components in the sample on the ionization efficiency of the target analyte in the mass spectrometer source. researchgate.netresearchgate.net

In ion chromatography (IC), a common technique for anion analysis, interference can occur from any species with a similar retention time to the this compound. researchgate.netepa.gov For instance, high concentrations of organic acids, such as formate (B1220265) and acetate (B1210297), are known to elute early in the chromatographic run and can interfere with the detection of certain anions. epa.gov The complexity of the sample matrix can also lead to shifted retention times, baseline disruption, and column overload, which impairs quantification. researchgate.net Studies on wastewater characterization have highlighted that these matrices are chemically complex and require specific method validation to account for such effects. unesp.br

Research has shown that considerable matrix effects are observed in surface water analysis for compounds including diatrizoic acid (the protonated form of the anion). researchgate.net To mitigate these challenges, several strategies are employed. Sample dilution is a straightforward approach, though it may compromise detection limits. epa.gov The use of isotopically labeled internal standards is a more robust method to correct for both analyte loss during sample preparation and matrix-induced signal variations during analysis. rsc.orgresearchgate.net For example, in a multi-analyte methodology for emerging contaminants, isotopically labelled surrogates were spiked into all samples to correct for matrix effects and analyte loss. rsc.org Similarly, for the analysis of iodinated X-ray contrast media in various water types, the use of stable isotope-labeled internal standards was found to compensate for matrix effects. researchgate.net

Sample preparation techniques like solid-phase extraction (SPE) are used to clean up samples and concentrate analytes, but recoveries can be variable and matrix components may still persist. rsc.orgresearchgate.net For very polar compounds like amidotrizoic acid, direct injection without SPE has been proposed to avoid low recovery issues associated with certain sorbents. rsc.org

Table 1: Interference Issues in Anion Analysis

| Interfering Species/Issue | Analytical Technique | Description of Effect | Mitigation Strategy | Source |

|---|---|---|---|---|

| Co-eluting species with similar retention times | Ion Chromatography (IC) | Overlapping peaks make accurate quantification difficult. | Adjusting eluent concentration/flow rate, sample dilution, method of standard additions. | epa.gov |

| High levels of organic acids (e.g., formate, acetate) | Ion Chromatography (IC) | Can interfere with early-eluting anions and may alter retention times of other anions. | Method not recommended for samples with high acetate concentrations from pH adjustment. | epa.gov |

| Complex sample matrix (e.g., wastewater, sludge) | General (LC-MS/MS, IC) | Causes signal suppression or enhancement, shifts in retention time, and baseline disruption. | Use of isotopically labeled internal standards, matrix-matched calibration, sample dilution. | rsc.orgresearchgate.netresearchgate.net |

| High ionic strength | Ion Chromatography (IC) | Can influence anion determination and overload the analytical column. | Sample dilution, use of high-capacity columns to eliminate matrix anions. | unesp.brthermofisher.com |

Limits of Detection and Quantification in Research Applications

The development of advanced analytical methods, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), has enabled the detection of this compound at trace concentrations, often in the nanogram-per-liter (ng/L) range. aquaenergyexpo.com The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of these methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Several studies have reported the LODs and LOQs for amidotrizoic acid (also referred to as diatrizoic acid) in various environmental matrices. A method using solid-phase extraction coupled with ultra-high-performance liquid chromatography and tandem mass spectrometry (UHPLC-MS/MS) achieved low detection limits for five iodinated X-ray contrast media, ranging from 0.4 to 8.1 ng/L in water samples. researchgate.net Another study developing a multi-analyte method for various emerging contaminants reported method quantification limits (MQLs) ranging from 2.9 × 10⁻⁵ to 1.2 μg/L in septic tank influent, effluent, and river water. rsc.org For the analysis of polar organic micropollutants in sewage waters using hydrophilic interaction liquid chromatography (HILIC) coupled to multiple reaction monitoring (MRM³), limits of quantification were below 1 µg/L. researchgate.net

In the context of its transformation products, ozonization has been identified as a process that degrades amidotrizoic acid, primarily forming iodate. lcms.cznews-medical.net Analytical methods combining ion chromatography with inductively coupled plasma mass spectrometry (IC-ICP/MS) have been used to track this transformation. news-medical.net While IC-ICP/MS was not suitable for analyzing the parent amidotrizoic acid molecule itself, it effectively quantified the resulting iodate. news-medical.net One study showed that after 210 minutes of ozonation, 95% of the initial iodine from amidotrizoic acid was converted to iodate. news-medical.net The ability to detect and quantify such transformation products is essential for assessing the efficacy of water treatment processes.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Methodology | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / MQL | Source |

|---|---|---|---|---|

| SPE-UHPLC-MS/MS | Environmental Water | 0.4–8.1 ng/L | Not Specified | researchgate.net |

| UHPLC-MS/MS | Septic Tank Influent/Effluent, River Water | Not Specified | 2.9 × 10⁻⁵–1.2 μg/L | rsc.org |

| HILIC-MRM³ | Sewage Waters | Not Specified | < 1 µg/L | researchgate.net |

| HPLC-UV | Blood, Tissue | 710 ng/mL | Not Specified | nih.gov |

| IC-MS/MS | General (for ionic analytes) | 0.02 μg/mL – 0.2 μg/L | Not Specified | metrohm.com |

Environmental Fate and Transformation Pathways of Amidotrizoic Acid Anion

Occurrence and Persistence in Aquatic Environments

Amidotrizoic acid, an iodinated X-ray contrast medium, is recognized for its stability and is frequently detected in various environmental compartments. chromatographyonline.comhimedialabs.com Its widespread use and subsequent excretion lead to its introduction into wastewater streams. nih.govresearchgate.net

Detection in Wastewater, Surface Water, Groundwater, and Soil

Due to its high persistence, amidotrizoic acid is commonly found in wastewater treatment plant effluents, as these facilities often have limited capacity to remove it. chromatographyonline.comhimedialabs.comsmolecule.com Consequently, it has been detected in surface waters across Europe at concentrations in the µg/L range. chromatographyonline.com The presence of amidotrizoic acid and other polar pharmaceutical compounds has also been confirmed in groundwater samples, sometimes at concentrations up to 1 μg/L. tandfonline.com

The compound's chemical properties suggest a high potential for mobility in soil. nih.gov With an estimated pKa of 1.13, it exists almost entirely in its anionic form in the environment. nih.gov This anionic nature generally leads to weaker adsorption to soils containing organic carbon and clay compared to neutral compounds, indicating a risk of leaching into groundwater. nih.gov

Implications of Poor Biodegradability on Environmental Contamination

The poor biodegradability of amidotrizoic acid is a key factor in its environmental persistence. chromatographyonline.comfass.sefass.se Studies have shown that it is not readily biodegradable, with one study reporting 0% biodegradation over 28 days. fass.sefass.se This resistance to microbial breakdown means that once it enters the environment, it can remain for extended periods, leading to its widespread detection in aquatic systems. chromatographyonline.comresearchgate.net The term "potentially persistent" is often used to describe its environmental behavior. fass.sefass.se

Abiotic Degradation Processes and Mechanisms

Given its resistance to biological degradation, research has focused on abiotic methods to break down amidotrizoic acid in water. Advanced Oxidation Processes (AOPs) have shown particular promise. mdpi.com

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com

Ozonation has been demonstrated as an effective method for degrading amidotrizoic acid. chromatographyonline.comiwaponline.com The degradation process involves both molecular ozone and hydroxyl radicals, with the latter playing a major role. tandfonline.comiwaponline.com The efficiency of ozonation is pH-dependent; degradation rates increase significantly in alkaline conditions (pH > 7) due to the enhanced formation of highly reactive hydroxyl radicals. iwaponline.com Studies have shown that ozonation can completely decompose diatrizoate in alkaline conditions, following pseudo-first-order kinetics. iwaponline.com For instance, one study reported that a 210-minute ozonation treatment degraded almost all of the amidotrizoic acid to iodate (B108269). chromatographyonline.comnews-medical.net The reaction rate constant for diatrizoate with hydroxyl radicals has been determined to be (5.4 ± 0.3) × 10⁸ M⁻¹·s⁻¹. acs.org

Table 1: Effect of pH on Diatrizoate Degradation by Ozonation

| pH | Degradation Rate Constant (min⁻¹) | Time for Complete Decomposition (within 1 hour) |

|---|---|---|

| 5.5 | 4.17 (±0.04) × 10⁻³ | No |

| 7.5 | Significantly Higher | Yes |

| 9.0 | 6.5 (±0.05) × 10⁻² | Yes |

Data sourced from a study on the kinetics of diatrizoate degradation by ozone. iwaponline.com

Direct photolysis of amidotrizoic acid by sunlight is not expected to be significant as it does not absorb light at wavelengths greater than 290 nm. nih.govnih.gov However, UV-based AOPs, which utilize ultraviolet light to generate reactive radicals, are effective. scirp.org

Direct photolysis with 254 nm UV light shows some degradation of diatrizoate. scirp.orgsci-hub.box However, the combination of UV with oxidants like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) significantly enhances degradation efficiency. iwaponline.comscirp.orgrhhz.net In the UV/H₂O₂ process, the primary pathway for degradation is through reaction with hydroxyl radicals. acs.org One study found that about 72% of diatrizoate was removed at an H₂O₂ concentration of 50 mg/L. rhhz.net Another study reported that the combination of UV and chlorine could increase the removal rate of diatrizoate from 12.8% (direct photolysis) to 85.9%. rhhz.net The degradation of diatrizoate in UV-based AOPs can be influenced by the specific wavelength of UV light used, with different degradation pathways observed under UVC and UVA irradiation. scirp.org

Table 2: Comparison of Diatrizoate Degradation by Different Photochemical Processes

| Process | Diatrizoate Removal Efficiency |

|---|---|

| Direct Photolysis (UV alone) | 12.8% rhhz.net, ~47% after 5 min sci-hub.box |

| UV/Chlorine | 85.9% rhhz.net |

| UV/H₂O₂ (50 mg/L H₂O₂) | ~72% rhhz.net |

Data compiled from various studies on advanced oxidation processes. sci-hub.boxrhhz.net

Electrochemical Degradation with Boron-Doped Diamond (BDD) Anodes

Electrochemical advanced oxidation processes (EAOPs) utilizing boron-doped diamond (BDD) anodes have emerged as a promising technology for the degradation of persistent organic pollutants like the amidotrizoic acid anion. researchgate.netresearchgate.net BDD electrodes are known for their high chemical and mechanical stability, as well as a wide potential window for water discharge, which facilitates the generation of highly reactive hydroxyl radicals (•OH) on the anode surface. researchgate.netmdpi.com These radicals are powerful oxidizing agents capable of mineralizing a wide range of organic compounds. researchgate.net

The degradation of amidotrizoic acid on BDD anodes has been shown to be effective, leading to complete deiodination and partial mineralization. researchgate.netmdpi.com Studies have demonstrated that the electrochemical treatment of solutions containing amidotrizoic acid results in the formation of iodate ions (IO₃⁻) as the primary iodine oxidation product. researchgate.netmdpi.com The dissolved organic carbon (DOC) in these solutions can be reduced by 30% to 80%, indicating that a significant portion of the organic structure is broken down. mdpi.com

The kinetics of amidotrizoic acid degradation via electrochemical oxidation with BDD anodes typically follow pseudo-first-order kinetics. researchgate.netnih.gov The efficiency of this process can be influenced by factors such as the applied current intensity and the composition of the water matrix. researchgate.netunimi.it For instance, the presence of other anions, like chloride, can impact the efficiency of the process. nih.gov

Furthermore, research has explored the combination of electrochemical reduction and oxidation for treating amidotrizoic acid. In this coupled system, the compound is first deiodinated at a cathode, often enhanced with palladium nanoparticles, to form 3,5-diacetamidobenzoic acid. nih.gov This intermediate is then oxidized at a BDD anode. nih.gov This sequential treatment can be advantageous as it avoids the formation of stable iodinated intermediates. nih.gov

Table 1: Electrochemical Degradation of Amidotrizoic Acid with BDD Anodes

| Parameter | Finding | Reference(s) |

|---|---|---|

| Primary Degradation Products | Iodate ions (IO₃⁻) | researchgate.netmdpi.com |

| Mineralization | Partial (30-80% DOC reduction) | mdpi.com |

| Kinetics | Pseudo-first-order | researchgate.netnih.gov |

| Coupled Process | Reductive deiodination followed by oxidative degradation | nih.gov |

| Intermediate (Coupled Process) | 3,5-diacetamidobenzoic acid | nih.gov |

Fenton and Fenton-like Processes

Fenton and Fenton-like processes are another set of advanced oxidation techniques investigated for the degradation of amidotrizoic acid. The classical Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals (•OH), which are highly effective in oxidizing organic pollutants. Fenton-like processes utilize other iron forms (e.g., Fe³⁺) or other transition metals and activators like persulfate (S₂O₈²⁻) to produce reactive radical species, such as sulfate (B86663) radicals (SO₄•⁻). mdpi.commdpi.com

Studies have shown that Fenton-based systems can achieve 100% degradation of amidotrizoic acid. researchgate.net The efficiency of these processes can be enhanced by solar radiation, suggesting that photo-Fenton and photo-Fenton-like systems are viable treatment options. researchgate.net The formation of peroxo and iron hydroperoxy complexes that absorb solar radiation can generate additional hydroxyl or hydroperoxyl radicals, thereby accelerating the degradation of the compound. researchgate.net

In Fenton-like systems using persulfate activated by ferrous iron (Fe²⁺/PS), the generation of sulfate radicals has been shown to successfully degrade amidotrizoic acid. mdpi.com The degradation efficiency in these systems is influenced by several factors, including the initial pH of the solution, the concentrations of persulfate and ferrous iron, and the reaction temperature. nih.gov For instance, the degradation of diatrizoate using a nano zero-valent iron/biochar-persulfate system was found to be most effective at an acidic pH of 3.0. nih.gov

However, a significant consideration with Fenton and Fenton-like processes is the potential for the formation of degradation products that may be more toxic than the parent compound. researchgate.net Therefore, while these methods are effective in transforming amidotrizoic acid, a thorough assessment of the toxicity of the treated effluent is crucial.

Table 2: Fenton and Fenton-like Degradation of Amidotrizoic Acid

| Process | Key Features | Reference(s) |

|---|---|---|

| Solar/Fenton & Solar/Fenton-like | Achieves 100% degradation; enhanced by solar radiation. | researchgate.net |

| Fe²⁺/Persulfate (Fenton-like) | Effective degradation through sulfate radical generation. | mdpi.com |

| Influencing Factors (Fe²⁺/PS) | pH, concentrations of PS and Fe²⁺, temperature. | nih.gov |

| Toxicity Consideration | Potential for formation of more toxic by-products. | researchgate.net |

Deiodination Kinetics and Mechanisms

The deiodination of the this compound is a critical step in its transformation and degradation. This process involves the cleavage of the carbon-iodine bond, which is a key feature of its chemical structure.

Studies have revealed that the deiodination of amidotrizoic acid can be catalyzed by certain metal ions, particularly copper (II) (Cu(II)). researchgate.netnih.gov The mechanism is proposed to be a copper-catalyzed Sɴ1 reaction. researchgate.netnih.gov The neighboring carboxylate group on the amidotrizoic acid molecule plays a crucial role by attracting the copper ion, which facilitates the deiodination process. researchgate.netnih.gov The presence of both copper and a reducing agent, such as glucose, can significantly accelerate the decomposition of diatrizoate, particularly at a higher pH (e.g., pH 8). researchgate.net

Under anaerobic conditions, a system combining copper (II) and sulfite (B76179) (S(IV)) has been shown to degrade diatrizoate, primarily through deiodination. researchgate.net This process involves an in-situ formed Cu(I) intermediate that reduces the amidotrizoic acid. researchgate.net The anaerobic degradation is favored at a neutral pH of 7, where the formation of the CuSO₃ complex, a precursor to Cu(I), is optimal. researchgate.net

Electrochemical reduction has also been explored as a method for deiodination. Complete deiodination to 3,5-diacetamidobenzoic acid can be achieved using graphite (B72142) felt cathodes doped with palladium nanoparticles. nih.gov

Photodegradation, particularly under UVC irradiation, can also lead to deiodination through the cleavage of the C-I bond. scirp.org

Formation and Identification of Iodinated and Deiodinated By-Products (e.g., Iodate Ions)

The transformation of the this compound through various degradation processes results in the formation of a range of iodinated and deiodinated by-products. The identification of these by-products is crucial for understanding the degradation pathways and the potential environmental impact of the treated water.

During oxidative degradation processes, a primary inorganic by-product is the iodate ion (IO₃⁻) . This has been observed in electrochemical oxidation with BDD anodes and ozonation. researchgate.netmdpi.comnih.goviwaponline.com In some cases, iodide (I⁻) is formed initially and is subsequently oxidized to iodate. nih.gov

Anaerobic transformation leads to a series of by-products resulting from successive deiodination and deacetylation. acs.orgacs.org A proposed transformation pathway involves the initial deiodination to form transformation products (TPs) with fewer iodine atoms, followed by deacetylation. acs.org The final identified transformation product under anaerobic conditions is 3,5-diaminobenzoic acid (DABA) , which is stable in the absence of oxygen but can be further transformed under aerobic conditions. acs.orgacs.org

Photolytic degradation also produces a series of deiodinated by-products. Studies have identified 3,5-di(acetamido)-2,6-diiodobenzoic acid , 3,5-di(acetamido)-2,4-diiodobenzoic acid , and 3,5-di(acetamido)-2-iodobenzoic acid as the main metabolites, suggesting a stepwise reductive deiodination. researchgate.net Liquid chromatography is a common technique used for the analysis of diatrizoic acid and its diiodo degradation products. ebi.ac.uk

Table 3: Identified By-Products of this compound Transformation

| Degradation Process | Identified By-Products | Reference(s) |

|---|---|---|

| Electrochemical Oxidation (BDD) | Iodate (IO₃⁻) | researchgate.netmdpi.comnih.gov |

| Ozonation | Iodate (IO₃⁻) | iwaponline.comchromatographyonline.com |

| Anaerobic Transformation | Successively deiodinated and deacetylated TPs, 3,5-diaminobenzoic acid (DABA) | acs.orgacs.org |

| Photolytic Degradation | 3,5-di(acetamido)-2,6-diiodobenzoic acid, 3,5-di(acetamido)-2,4-diiodobenzoic acid, 3,5-di(acetamido)-2-iodobenzoic acid | researchgate.net |

Biotic Degradation Studies

Microbial Degradation Potential in Environmental Systems

The microbial degradation of the this compound in environmental systems has been found to be limited, with the compound exhibiting persistence. fass.se Studies have shown that amidotrizoic acid is not readily biodegradable. fass.se In a 28-day ready biodegradability test (OECD 301E), 0% biodegradation of amidotrizoic acid was reported. fass.se

However, under specific conditions, some biotransformation can occur. In a modified Zahn-Wellens test, diatrizoate was biotransformed into 2,4,6-triiodo-3,5-diamino-benzoic acid, which remained stable under the test conditions. nih.govleuphana.de In river water and sediment systems, deacetylation of diatrizoate was observed after a lag period, following first-order kinetics. nih.gov This led to the formation of two stable metabolites. nih.gov Further transformation of these aerobic metabolites was noted under anoxic conditions. nih.gov

Anaerobic conditions appear to be more conducive to the transformation of amidotrizoic acid. In anaerobic batch experiments with soil and sediment, a series of transformation products resulting from successive deiodinations and deacetylations were identified. acs.orgacs.org The final product in this pathway was 3,5-diaminobenzoic acid. acs.orgacs.org The transformation rules derived from these studies have been used to predict the anaerobic transformation products of other iodinated contrast media. acs.org

Moving bed biofilm reactor (MBBR) systems have shown some potential for the removal of diatrizoate from urban wastewater without the formation of toxic biodegradation products. ucy.ac.cy

Transformation in Biological Matrices (excluding clinical metabolism)

The transformation of the this compound can also occur within biological matrices such as biofilms and activated sludge, which are complex microbial communities. While complete mineralization is not typically observed, these matrices can facilitate partial transformation.

Biofilms, as structured microbial communities, play a role in the transformation of contaminants. nih.gov They can provide an environment where processes like deiodination and deacetylation of amidotrizoic acid can occur. frontiersin.org Studying the by-products formed within biofilms can provide insights into the transformation processes occurring in these environmental microbiomes. researchgate.net

Environmental Monitoring and Risk Assessment Methodologies